molecular formula C9H8ClN3 B7964957 4-Chloro-7-methylquinazolin-2-amine

4-Chloro-7-methylquinazolin-2-amine

Cat. No.: B7964957
M. Wt: 193.63 g/mol
InChI Key: QQCXJKJFSKAFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent . The compound’s ability to bind to these targets is influenced by its structural features, such as the presence of the chlorine and methyl groups .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its broad spectrum of biological activities.

    4-Chloroquinazoline: Similar in structure but lacks the methyl group, which can influence its biological activity.

    7-Methylquinazoline:

Uniqueness

4-Chloro-7-methylquinazolin-2-amine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activities. These substituents can significantly influence the compound’s ability to interact with molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-chloro-7-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCXJKJFSKAFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.